

# A Comprehensive Technical Guide to 4-Phthalimido-2-hydroxybutyric Acid

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## Compound of Interest

Compound Name:	4-Phthalimido-2-hydroxy butyric acid
CAS No.:	31701-91-4
Cat. No.:	B1638578

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For Researchers, Scientists, and Drug Development Professionals

**Authored by: [Your Name/Gemini], Senior Application Scientist**

## Abstract

This technical guide provides an in-depth exploration of 4-Phthalimido-2-hydroxybutyric acid (CAS No. 48172-10-7), a versatile molecule of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, including its molecular weight, and elucidate its structural characteristics. This guide will further explore its synthesis, its role as a crucial pharmaceutical intermediate, and its connection to the neurotransmitter  $\gamma$ -aminobutyric acid (GABA). The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

## Introduction: The Significance of the Phthalimide Scaffold

The phthalimide moiety is a well-established pharmacophore in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Its presence in a molecule can confer a range of therapeutic properties, including anti-inflammatory, anticancer, antibacterial, and antiviral effects.[1] In recent years, the phthalimide group has gained further prominence through its use in the development of Proteolysis Targeting Chimeras (PROTACs), where it can function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the targeted degradation of pathogenic proteins.[2] 4-Phthalimido-2-hydroxybutyric acid, by incorporating this privileged scaffold, presents itself as a valuable building block for the synthesis of novel bioactive compounds.

## Physicochemical Properties of 4-Phthalimido-2-hydroxybutyric Acid

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-Phthalimido-2-hydroxybutyric acid are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	249.22 g/mol	[2][3][4][5]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>5</sub>	[2][3][4]
CAS Number	48172-10-7	[3][4][5]
IUPAC Name	(2S)-4-(1,3-dioxoisindol-2-yl)-2-hydroxybutanoic acid	[3]
Melting Point	157-159 °C	[2][3]
Boiling Point	513.1 °C at 760 mmHg	[3]
Appearance	White to light yellow crystal powder	[3]
SMILES	<chem>C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)O</chem>	[3]

The presence of a carboxylic acid and a hydroxyl group suggests that 4-Phthalimido-2-hydroxybutyric acid exhibits moderate solubility in polar solvents.[5] These functional groups also provide reactive handles for further chemical modifications, a key feature for its utility as a pharmaceutical intermediate.

## Structural Elucidation and Spectroscopic Analysis

The chemical structure of 4-Phthalimido-2-hydroxybutyric acid is central to its function. The phthalimide group provides a rigid, planar aromatic system, while the hydroxybutyric acid side chain introduces chirality and functional groups capable of hydrogen bonding.

```
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C7 [label="C", pos="-2.6,1.25!"]; O1 [label="O", pos="-3.4,2!"]; N [label="N", pos="-2.9,0!"]; C8
[label="C", pos="-2.6,-1.25!"]; O2 [label="O", pos="-3.4,-2!"];

C9 [label="C", pos="-4.3,0!"]; C10 [label="C", pos="-5.6,0.75!"]; C11 [label="C", pos="-6.9,0!"];
O3 [label="O", pos="-8.2,0.75!"]; O4 [label="O", pos="-7.2,-1.25!"]; H1 [label="H",
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pos="-6.4,-1.75!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C2 -- C7; C7 -- O1; C7 -- N; C3 -- C8; C8 -- O2; C8 -- N;

N -- C9; C9 -- C10; C10 -- C11; C11 -- O3; C11 -- O4; O4 -- H1;

C10 -- C12; C12 -- O5; O5 -- H2;

// Add labels for clarity label1 [label="Phthalimide Group", pos="-1,-2.5!"]; label2 [label="2-
Hydroxybutyric Acid Moiety", pos="-6.5,2!"]; }
```

Figure 2. General synthetic workflow for 4-Phthalimido-2-hydroxybutyric acid.

#### Exemplary Protocol:

A common method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride with an appropriate amine. For the synthesis of 4-Phthalimido-2-hydroxybutyric acid, a plausible route would involve the reaction of phthalic anhydride with 4-amino-2-hydroxybutyric acid.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 4-amino-2-hydroxybutyric acid and phthalic anhydride in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).
- **Reaction Conditions:** Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-Phthalimido-2-hydroxybutyric acid.

## Applications in Research and Drug Development

4-Phthalimido-2-hydroxybutyric acid is a valuable intermediate in the synthesis of more complex bioactive molecules. [3] Its structural features make it an attractive starting point for the development of novel therapeutics.

### Analogue of GABA and GHB

4-Phthalimido-2-hydroxybutyric acid is a derivative of 4-hydroxybutanoic acid, also known as gamma-hydroxybutyric acid (GHB). [6] GHB is a naturally occurring neurotransmitter and a precursor to GABA. [6][7] Both GABA and GHB are involved in regulating neuronal excitability. Due to this relationship, derivatives of 4-hydroxybutanoic acid are of interest for their potential to modulate the central nervous system and are investigated for the treatment of conditions like narcolepsy, cataplexy, and other sleep disorders. [6][8][9]

### Role as a Pharmaceutical Intermediate

The primary application of 4-Phthalimido-2-hydroxybutyric acid is as a versatile building block in organic synthesis. [4] The carboxylic acid and hydroxyl groups can be readily modified to introduce other functional groups or to link the molecule to other pharmacophores. The phthalimide group, as mentioned, can impart a range of biological activities or be utilized in targeted protein degradation strategies.

## Conclusion

4-Phthalimido-2-hydroxybutyric acid, with a molecular weight of 249.22 g/mol, is a compound of significant interest to the scientific community, particularly those in drug discovery and development. Its well-defined physicochemical properties, coupled with the proven biological relevance of its constituent phthalimide and hydroxybutyric acid moieties, make it a valuable tool for the synthesis of novel therapeutic agents. This guide has provided a comprehensive

overview of its key characteristics, synthesis, and potential applications, aiming to facilitate further research and innovation in the field.

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